Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate
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Overview
Description
Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a lithium ion, a 4-chloro-3-(difluoromethyl)benzenesulfinate moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate typically involves the reaction of 4-chloro-3-(difluoromethyl)benzenesulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form sulfinate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfinyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve reduction.
Major Products
Sulfonate Derivatives: Formed through oxidation reactions.
Sulfinate Derivatives: Formed through reduction reactions.
Substituted Benzenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate involves its interaction with molecular targets through its sulfinyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Lithium benzenesulfinate
- Lithium toluenesulfinate
- Lithium methanesulfinate
Uniqueness
Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate is unique due to the presence of the 4-chloro-3-(difluoromethyl) group, which imparts distinct electronic and steric properties. This makes it different from other sulfinates, allowing it to participate in specific reactions and exhibit unique biological activities.
Properties
IUPAC Name |
lithium;4-chloro-3-(difluoromethyl)benzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S.Li/c8-6-2-1-4(13(11)12)3-5(6)7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFWHUMJGWVPR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1S(=O)[O-])C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2LiO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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